1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL

Description

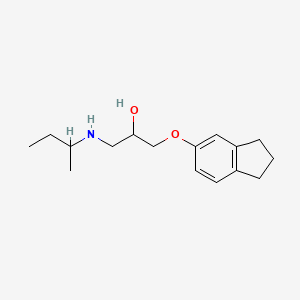

1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL is a secondary amine derivative featuring a propan-2-ol backbone substituted with a sec-butylamino group and a 2,3-dihydro-1H-inden-5-yloxy aromatic moiety.

Properties

IUPAC Name |

1-(butan-2-ylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-3-12(2)17-10-15(18)11-19-16-8-7-13-5-4-6-14(13)9-16/h7-9,12,15,17-18H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOWVIDVMXHSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC(COC1=CC2=C(CCC2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407594 | |

| Record name | 1-[(Butan-2-yl)amino]-3-[(2,3-dihydro-1H-inden-5-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792182-08-2 | |

| Record name | 1-[(Butan-2-yl)amino]-3-[(2,3-dihydro-1H-inden-5-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL, also known as blinatumomab, is a bispecific T-cell engager (BiTE) designed to target specific proteins on the surface of B-lymphocytes and T cells. This compound has garnered attention for its potential therapeutic applications in treating B-cell malignancies. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₆H₂₆ClNO₂

- Molecular Weight : Approximately 299.84 g/mol

- CAS Number : 474092-48-3

The compound features a sec-butylamino group, a dihydro-indenyl moiety, and a propanol backbone. This unique structure contributes to its specific biological interactions and pharmacological effects.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Butylamino)-3-(indol-5-yloxy)-2-propanol | Indole instead of dihydro-indene | Different aromatic system may affect receptor binding |

| 1-(Cyclohexylamino)-3-(2,3-dihydro-1H-indene-5-yloxy)-2-propanol | Cyclohexyl substituent | Bulkier structure may influence bioavailability |

| 1-(Isopropylamino)-3-(naphthalen-5-yloxy)-2-propanol | Naphthalene instead of dihydro-indene | Larger aromatic system potentially alters activity profile |

Blinatumomab operates by binding to CD19 on B cells and CD3 on T cells, effectively bridging these two cell types. This proximity activates the T cells, prompting them to target and destroy the malignant B cells. The mechanism highlights the compound's role in immunotherapy, particularly in hematological cancers.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity against various B-cell malignancies. Its efficacy has been demonstrated in clinical settings for conditions such as:

- Acute Lymphoblastic Leukemia (ALL)

- Non-Hodgkin Lymphoma (NHL)

Clinical Studies

Several clinical trials have assessed the safety and efficacy of blinatumomab:

-

Phase II Study in ALL :

- Objective : Evaluate response rates in patients with relapsed/refractory ALL.

- Findings : High rates of complete remission were observed, with a manageable safety profile.

-

Combination Therapy Trials :

- Objective : Assess the impact of combining blinatumomab with other therapeutic agents.

- Results : Enhanced efficacy noted when used alongside traditional chemotherapeutics.

Case Studies

A notable case involved a patient with refractory ALL who achieved complete remission after treatment with blinatumomab. The patient's response was characterized by rapid reduction in leukemic blasts and restoration of normal hematopoiesis.

Safety Profile

While blinatumomab has shown promise, it is associated with certain adverse effects:

- Cytokine Release Syndrome (CRS)

- Neurological events (e.g., seizures)

Monitoring and management strategies are essential to mitigate these risks during treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several classes of amino-propanol derivatives, differing primarily in their aromatic substituents and side-chain modifications. Key analogs include:

Pharmacological and Mechanistic Differences

- SPI031: Unlike 1-(sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL, SPI031’s dichlorocarbazole group confers potent antibacterial activity via efflux pump inhibition and outer membrane disruption, validated through whole-genome sequencing of resistant mutants .

- Indole Derivatives: Compounds with indole cores (e.g., and ) exhibit cardiovascular effects (antiarrhythmic, hypotensive) linked to adrenoceptor binding, suggesting that the aromatic group’s electronic properties (e.g., methoxy substituents) critically influence receptor affinity .

- Synthetic Accessibility: The discontinued status of this compound contrasts with SPI031’s research prominence, implying that carbazole or indole analogs may offer more tractable synthesis pathways or superior bioactivity .

Structure-Activity Relationship (SAR) Insights

- Aromatic Moieties: The 2,3-dihydroindenyl group lacks the planar rigidity of carbazole or indole systems, which may reduce π-π stacking interactions with hydrophobic binding pockets in targets like adrenoceptors or bacterial proteins.

- Amino Side Chains: The sec-butylamino group is conserved in SPI031 and the target compound, but its pairing with a chlorinated carbazole in SPI031 enhances antibacterial potency, highlighting the role of halogenation in microbial target engagement .

- Steric Effects: Bulkier side chains (e.g., 2,4,4-trimethylpentan-2-ylamino in ) may hinder membrane penetration or receptor access compared to smaller sec-butyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.